2-(3-bromo-N-methylsulfonylanilino)-N-[(4-chlorophenyl)methyl]acetamide
Overview
Description
2-(3-bromo-N-methylsulfonylanilino)-N-[(4-chlorophenyl)methyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted aniline group, a methylsulfonyl group, and a chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-N-methylsulfonylanilino)-N-[(4-chlorophenyl)methyl]acetamide typically involves multiple steps:
Bromination: The starting material, aniline, is brominated using bromine or a bromine source under controlled conditions to introduce the bromo group.
Methylsulfonylation: The brominated aniline is then reacted with a methylsulfonyl chloride in the presence of a base such as triethylamine to form the N-methylsulfonylanilino derivative.
Acetamide Formation: The final step involves the reaction of the N-methylsulfonylanilino derivative with 4-chlorobenzyl chloride and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and methylsulfonyl groups.
Reduction: Reduction reactions can target the bromo and chlorophenyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromo and chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It may be incorporated into polymers or other materials for enhanced properties.
Biology
Biochemical Probes: The compound can be used to study enzyme interactions or cellular processes.
Drug Development: It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents:
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-(3-bromo-N-methylsulfonylanilino)-N-[(4-chlorophenyl)methyl]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-bromoanilino)-N-[(4-chlorophenyl)methyl]acetamide
- 2-(N-methylsulfonylanilino)-N-[(4-chlorophenyl)methyl]acetamide
- 2-(3-bromo-N-methylsulfonylanilino)-N-phenylacetamide
Uniqueness
The presence of both bromo and methylsulfonyl groups in the aniline moiety, along with the chlorophenylmethyl group, makes 2-(3-bromo-N-methylsulfonylanilino)-N-[(4-chlorophenyl)methyl]acetamide unique. This combination of functional groups can impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-[(4-chlorophenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O3S/c1-24(22,23)20(15-4-2-3-13(17)9-15)11-16(21)19-10-12-5-7-14(18)8-6-12/h2-9H,10-11H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMJNYIJAQSQAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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